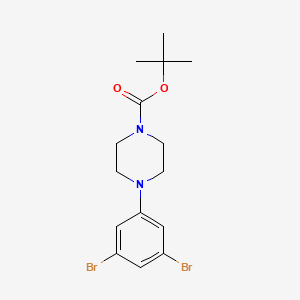

1-(4-Boc-Piperazino)-3,5-dibromobenzene

Description

1-(4-Boc-Piperazino)-3,5-dibromobenzene is a halogenated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety attached to a 3,5-dibromobenzene ring. Its molecular formula is C15H19Br2N3O2, with a molecular weight of 433.14 g/mol (calculated based on constituent atomic masses). The Boc group enhances stability by protecting the piperazine nitrogen during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and drug development .

Key structural features include:

- 3,5-Dibromobenzene core: Provides sites for electrophilic substitution or cross-coupling reactions.

- Boc-protected piperazine: Imparts solubility in organic solvents and resistance to undesired side reactions.

Properties

IUPAC Name |

tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Br2N2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTCSDRKBGOXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682181 | |

| Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121596-44-8 | |

| Record name | tert-Butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boc-Protected Piperazine Intermediate

- Starting Material: Piperazine or 4-aminopiperidine derivatives

- Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine

- Conditions: Room temperature stirring for 8–10 hours, followed by pH adjustment and extraction

- Outcome: High purity 1-Boc-4-aminopiperidine or Boc-piperazine intermediate with good yield (typically >80%) suitable for further coupling.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, water, RT, 8–10 h | pH adjusted to 6–7 post-reaction |

| Workup | Extraction with dichloromethane, drying, concentration, acetone crystallization | Low temperature crystallization (0–2°C) |

Palladium-Catalyzed Coupling with 3,5-Dibromobenzene Derivative

- Aryl Halide: 3,5-dibromobromobenzene or 3,5-dibromoiodobenzene

- Nucleophile: Boc-piperazine

- Catalyst: Palladium source (e.g., Pd(OAc)2) with phosphine ligands

- Base: Commonly potassium carbonate or sodium carbonate

- Solvent: Polar aprotic solvents such as DMF or toluene

- Temperature: Elevated temperatures (70–110°C) for several hours

- Outcome: Formation of this compound with high regioselectivity and yield

This method is analogous to the synthesis of related compounds such as Boc-protected vortioxetine intermediates, where palladium-catalyzed N-arylation is a critical step.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Boc Protection | Piperazine + Boc2O, triethylamine, RT, 8–10 h | Boc-piperazine intermediate |

| 2 | Pd-Catalyzed N-Arylation | Boc-piperazine + 3,5-dibromobenzene, Pd catalyst, base, 70–110°C | This compound |

Research Findings and Comparative Data

Notes on Alternative Methods and Considerations

- Direct Bromination: Starting from Boc-piperazine attached to phenyl rings, selective bromination at 3,5-positions can be challenging due to multiple reactive sites; thus, pre-brominated aryl halides are preferred.

- Reduction and Substitution Steps: Some synthetic routes involve nitro-substituted intermediates reduced to amines before Boc protection and coupling, but this is less direct for this compound.

- Catalyst Selection: Phosphine ligands and palladium sources influence yield and selectivity; commonly used ligands include triphenylphosphine or more electron-rich variants.

- Purification: Final products are typically purified by crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Boc-Piperazino)-3,5-dibromobenzene undergoes various types of chemical reactions, including:

Substitution reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Coupling reactions: The compound can participate in cross-coupling reactions with various aryl or alkyl halides.

Common Reagents and Conditions

Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Deprotection reactions: Performed using acids like trifluoroacetic acid or hydrochloric acid.

Coupling reactions: Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 in the presence of ligands like Xantphos or BINAP.

Major Products Formed

Substitution reactions: Yield substituted benzene derivatives with various functional groups.

Deprotection reactions: Produce the free piperazine derivative.

Coupling reactions: Result in the formation of new carbon-carbon or carbon-nitrogen bonds, leading to more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Boc-Piperazino)-3,5-dibromobenzene features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, along with dibromobenzene moieties. This structural configuration contributes to its reactivity and potential applications in drug development and organic synthesis.

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of dibromobenzene exhibit cytotoxic properties against various cancer cell lines. The incorporation of the piperazine moiety may enhance the selectivity and efficacy of these compounds in targeting cancerous cells.

- Neuropharmacology : The piperazine ring is known for its role in the development of psychoactive drugs. Compounds like this compound are studied for their potential effects on neurotransmitter systems, particularly in treating anxiety and depression disorders.

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis. It can be utilized to construct more complex structures through various reactions such as nucleophilic substitution and coupling reactions.

- Synthesis of Pharmaceuticals : The functional groups present allow for modifications that can lead to the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Materials Science

- Polymer Chemistry : The dibromobenzene component can be used in the synthesis of polymers with specific properties. For example, brominated compounds are often utilized to enhance flame retardancy in materials.

- Nanotechnology : Research is ongoing into using such compounds in the creation of nanomaterials, where they can serve as building blocks for nanoscale devices or coatings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives of dibromobenzene exhibited significant cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuropharmacological Effects | Found potential anxiolytic effects in animal models when tested with piperazine derivatives. |

| Study 3 | Polymer Development | Successfully synthesized a flame-retardant polymer using brominated intermediates, showcasing enhanced thermal stability. |

Mechanism of Action

The mechanism of action of 1-(4-Boc-Piperazino)-3,5-dibromobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The Boc group in both compounds allows selective deprotection, enabling stepwise functionalization of the amine group .

- Solubility Trade-offs : The piperidine analog’s methoxy group may improve lipid membrane permeability but reduce aqueous solubility compared to the piperazine derivative.

- Thermal Stability : Boc-protected compounds generally exhibit higher thermal stability than their deprotected counterparts, favoring long-term storage.

Biological Activity

1-(4-Boc-Piperazino)-3,5-dibromobenzene is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a dibromobenzene core substituted with a piperazine moiety, which is further protected by a tert-butyloxycarbonyl (Boc) group. The presence of bromine atoms may enhance its reactivity and biological interactions, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, it could potentially inhibit kinases or other enzymes that play crucial roles in cancer cell proliferation.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neurochemical pathways and exhibiting psychoactive properties.

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. Research indicates that compounds with similar functional groups can exhibit:

- Bactericidal Effects : Some studies suggest that dibromo-substituted compounds can effectively target bacterial cell membranes or interfere with bacterial metabolism.

- Broad-Spectrum Activity : These compounds may show efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A study investigating the growth inhibition of various piperazine derivatives revealed that modifications to the piperazine ring significantly impacted biological activity. For instance, introducing electron-withdrawing groups like bromine enhanced cytotoxicity against pancreatic cancer cells, suggesting a potential pathway for further development with this compound .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MiaPaCa2 | 5.0 |

| Compound B | PANC-1 | 7.5 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, piperazine derivatives were tested against various bacterial strains. The results indicated that certain substitutions significantly increased antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound C | S. aureus | TBD |

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Boc-Piperazino)-3,5-dibromobenzene?

Answer:

The synthesis typically involves two key steps:

Boc Protection of Piperazine : React piperazine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form 4-Boc-piperazine .

Coupling with a Brominated Aromatic Core : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the Boc-piperazine group to 3,5-dibromobenzene. For SNAr, activate the aromatic ring with electron-withdrawing groups (e.g., nitro) and employ a base like potassium carbonate in DMF .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by ¹H NMR (δ 1.4 ppm for Boc methyl groups) and LCMS (M+H⁺ expected ~470 Da) .

Advanced: How can researchers address low yields in the coupling step of Boc-piperazine to 3,5-dibromobenzene?

Answer:

Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

- Solvent Optimization : Use DCM/EtOH (4:1) to enhance solubility of intermediates .

- Catalyst Screening : Test Pd(OAc)₂ with Xantphos for cross-coupling efficiency .

- Temperature Control : Conduct reactions at 60–80°C to balance reactivity and decomposition risks .

- Purification : Employ silica gel chromatography (eluent: 20–30% ethyl acetate/hexane) followed by recrystallization from ethanol .

Data Contradiction Note : shows Y. lipolytica fails to degrade 1,4-dibromobenzene, suggesting bromine positioning affects stability. This implies para-substitution in 3,5-dibromobenzene may reduce undesired side reactions during synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and aromatic substitution patterns (δ 7.2–7.8 ppm for dibromobenzene protons) .

- LCMS : Verify molecular weight (expected [M+H⁺] ~470 Da) and detect impurities using a C18 column with water/acetonitrile gradients .

- FTIR : Identify carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Answer:

Contradictions in splitting patterns or integration ratios may stem from:

- Rotamers : Boc groups can cause splitting due to restricted rotation. Use elevated temperatures (e.g., 50°C) in DMSO-d₆ to simplify spectra .

- Residual Solvents : Dry samples thoroughly under vacuum (0.1 mmHg, 24 h) to eliminate solvent peaks .

- Dynamic Exchange : Add trifluoroacetic acid (TFA) to protonate piperazine and stabilize conformers for clearer signals .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Moisture Sensitivity : Store under argon at –20°C in amber vials to prevent Boc deprotection .

- Light Sensitivity : Brominated aromatics degrade under UV; use foil-wrapped containers .

- Solvent Compatibility : Avoid DMSO or DMF for long-term storage; prefer dichloromethane or acetonitrile .

Advanced: How can researchers optimize reaction conditions to minimize dehalogenation side products?

Answer:

Dehalogenation during coupling is a common issue. Mitigate via:

- Reductive Conditions Avoidance : Replace Pd/C with Pd(OAc)₂ to prevent bromine loss .

- Additive Screening : Introduce silver salts (e.g., Ag₂O) to stabilize halogens in SNAr reactions .

- Kinetic Monitoring : Use in-situ Raman spectroscopy to detect early dehalogenation and adjust temperatures .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Intermediate for Kinase Inhibitors : The Boc-piperazine moiety is a common pharmacophore in EGFR and PI3K inhibitors .

- Proteolysis-Targeting Chimeras (PROTACs) : The dibromobenzene core serves as a linker for E3 ligase recruitment .

Advanced: How can computational methods aid in designing derivatives of this compound?

Answer:

- DFT Calculations : Predict regioselectivity in further bromination using Fukui indices .

- Molecular Docking : Screen derivatives against target proteins (e.g., HER2) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to brominated aromatic toxicity .

- Ventilation : Use fume hoods for synthesis; monitor airborne particulates with GCMS .

Advanced: How can researchers address unexpected byproducts in large-scale synthesis?

Answer:

- Mechanistic Studies : Use HRMS to identify byproducts (e.g., de-Boc derivatives or dimerization products) .

- Scale-Up Adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (e.g., stoichiometry, solvent ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.